2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, dimethoxyanilino moiety, and difluorophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dimethoxyaniline: This intermediate is synthesized by the methylation of 2,5-dihydroxyaniline using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid.
Coupling reaction: The 2,5-dimethoxyaniline is then reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2,5-dimethoxyaniline.
Acylation: The final step involves the acylation of N-(benzenesulfonyl)-2,5-dimethoxyaniline with 2,4-difluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzenesulfonyl group is known to enhance binding affinity, while the dimethoxyanilino and difluorophenyl groups contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide
- 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-dichlorophenyl)acetamide
- 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)propionamide
Uniqueness
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both methoxy and difluorophenyl groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S/c1-30-16-9-11-21(31-2)20(13-16)26(32(28,29)17-6-4-3-5-7-17)14-22(27)25-19-10-8-15(23)12-18(19)24/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGNXQXPWEOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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